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Compound of Interest

Compound Name: 2\, 3\",5\"-Tri-O-acetylinosine
Cat. No.: B12348099
Get Quote
. J

Role: Strategic Intermediate in Nucleoside Analog Synthesis

Executive Summary

2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2) serves as a critical "lynchpin” intermediate in the
semi-synthesis of purine nucleosides. While inosine itself is chemically inert at the C6 position
under mild conditions, its peracetylated derivative allows for aggressive activation chemistries
—specifically chlorination via Vilsmeier-Haack type reagents—without compromising the ribose
sugar moiety. This guide details the compound's function as a gateway precursor for adenosine
analogs, cytokinins, and A1 adenosine receptor (A1AR) agonists, providing validated protocols

for its synthesis, activation, and deprotection.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
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Property Specification
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-0x0-1H-
IUPAC Name .
purin-9-yl)oxolan-2-ylJmethyl acetate
CAS Number 3181-38-2
Molecular Formula C16H18N4Os
Molecular Weight 394.34 g/mol
Appearance White to off-white crystalline solid
Melting Point 234-236 °C (dec.)[1][2][3]
N Soluble in chloroform, DCM, DMSO, DMF,;
Solubility ) )
sparingly soluble in water
- Stable under anhydrous conditions; hydrolyzes
Stability

in basic media

Mechanistic Role: The Protection-Activation
Strategy

The primary utility of 2',3',5'-Tri-O-acetylinosine lies in its ability to facilitate Regioselective Base
Modification.

The Challenge with Inosine

Direct modification of the hypoxanthine base in unprotected inosine is difficult due to the
competing reactivity of the 2', 3', and 5' hydroxyl groups on the ribose sugar. Reagents capable
of activating the C6-position (e.g., POCIs, SOCIz) would simultaneously attack the sugar
hydroxyls, leading to polymerization or decomposition.

The Tri-O-acetyl Solution

By masking the ribose hydroxyls with acetyl groups, the molecule becomes lipophilic and
chemically robust against electrophilic attack on the sugar. This enables the use of harsh
chlorinating agents to convert the C6-carbonyl (lactam) into a C6-chloride (imidoyl chloride
equivalent).
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Pathway Logic:
e Protection: Inosine

Tri-O-acetylinosine (Shields Ribose).
 Activation: Tri-O-acetylinosine

6-Chloropurine riboside derivative (Activates Base).
 Substitution: 6-Cl intermediate

Adenosine Analog (S_NAr displacement).

o Deprotection: Removal of acetyl groups

Final API.

Experimental Protocols
Protocol A: Synthesis of 2',3',5'-Tri-O-acetylinosine

A high-yield acetylation using acetic anhydride.[4]
Reagents: Inosine, Acetic Anhydride (

), Pyridine, DMAP (catalytic).

e Setup: Charge a dry round-bottom flask with Inosine (10.0 g, 37.3 mmol) and DMAP (0.45 g,
3.7 mmol).

e Solvent: Suspend solids in anhydrous Pyridine (50 mL). Alternatively, Acetonitrile with
Triethylamine can be used for easier workup.

o Addition: Add Acetic Anhydride (14.0 mL, 148 mmol) dropwise at room temperature.

o Reaction: Stir at ambient temperature for 4—6 hours. The suspension will clear as the product

forms.
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e Workup: Quench with MeOH (5 mL). Concentrate under reduced pressure to a syrup.
Dissolve in DCM, wash with 1M HCI (to remove pyridine), sat. NaHCOs, and brine.

 Purification: Crystallize from EtOH or Et20.

¢ Yield: Expect 85-95% (White solid).

Protocol B: The "Gateway" Reaction (Chlorination)
Conversion to 6-Chloro-9-(2,3,5-tri-O-acetyl-3-D-ribofuranosyl)purine.

Reagents: Tri-O-acetylinosine, Phosphorus Oxychloride (

), N,N-Dimethylaniline (or DMF).

Activation: In a dry flask under Argon, dissolve Tri-O-acetylinosine (3.94 g, 10 mmol) in dry
DCM or Chloroform.

Reagent Formation: Add N,N-Dimethylaniline (1.5 eq) followed by

(3.0 eq). Note: Using DMF instead of aniline generates the Vilsmeier-Haack reagent in situ,
which is highly effective.

Reflux: Heat to reflux for 1-3 hours. Monitor by TLC (the product is less polar than the
starting material).

Quench: Pour the reaction mixture slowly onto crushed ice/NaHCOs. Caution: Vigorous
exotherm.

Extraction: Extract with DCM. Dry over MgSOa4 and concentrate.

Result: This yields the 6-chloro intermediate, which is reactive toward amines.[5][6]

Protocol C: Diversification (S_NAr & Deprotection)

Synthesis of N6-substituted Adenosine Analogs.

o Displacement: Dissolve the 6-chloro intermediate in EtOH or Dioxane. Add the desired
amine (e.g., cyclopentylamine, methylamine) (2.0 eq) and
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. Stir at 50°C.

o Deprotection: Once the substitution is complete, add concentrated aqueous Ammonia (

) or Methanolic Ammonia (
). Stir at room temperature overnight.

 [solation: Evaporate solvents. The acetyl groups are cleaved as acetamide/acetate, leaving
the free nucleoside analog.

Visualization of Workflows
Diagram 1: Synthesis & Application Pathway

This diagram illustrates the flow from Inosine to functionalized drugs using Tri-O-acetylinosine
as the central hub.

Acetylation T Chlorination 1. Amine Displacement (SnAr)
nosine (Ac20, Pyridine) | 2,3.5-Tri-O (POCIS, Vilsmeier Reagent) | 6-Chloro-9-(tri-O-acetyl-ribose) 2. Deprotection (NH3/MeOH) | N Adenosine
(Starting Material) (Strategic Intermediate) (Activated Electrophile) (Target API)
(=]

Click to download full resolution via product page
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Caption: The synthetic pathway transforming Inosine into bioactive analogs via the Tri-O-

acetylinosine intermediate.

Diagram 2: Decision Logic for Process Chemists

When to use Tri-O-acetylinosine versus other protecting groups.

Target: C6-Modified Purine Nucleoside

Is the Ribose moiety
sensitive to acid/base?

Requires harsh activation?
(e.g., POCI3 reflux)

es (Recommended)

v

Use Silyl Protection (TBDMS) Use Tri-O-acetylinosine
(High Cost, mild deprotection) (Low Cost, robust, crystalline)

Click to download full resolution via product page

Caption: Decision matrix for selecting acetyl protection for harsh C6-activation chemistries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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